N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[4-(2,3-Dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group, a sulfur-linked oxoethyl chain, and a methyl-furan-2-carboxamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with antimicrobial, anticancer, and anti-inflammatory agents reported in related studies .
Properties
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O3S2/c1-19-6-3-7-24(20(19)2)37-28(17-33-30(40)26-8-4-14-41-26)34-35-31(37)43-18-29(39)38-25(21-10-12-22(32)13-11-21)16-23(36-38)27-9-5-15-42-27/h3-15,25H,16-18H2,1-2H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUZDTVIWHGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(2,3-Dimethylphenyl)-5-Mercapto-4H-1,2,4-Triazole
A mixture of 2,3-dimethylphenyl isothiocyanate (10.0 g, 56.8 mmol) and hydrazine hydrate (5.7 g, 113.6 mmol) in ethanol (150 mL) is refluxed for 8 hours. After cooling, the precipitated 4-(2,3-dimethylphenyl)-5-mercapto-4H-1,2,4-triazole is filtered and recrystallized from methanol, yielding a white solid (8.2 g, 82%).
Key Data
- Yield : 82%
- Melting Point : 168–170°C
- 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.38 (m, 3H, Ar-H), 3.92 (s, 1H, SH), 2.35 (s, 6H, CH3).
Preparation of the Pyrazoline Moiety
The pyrazoline segment, 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole , is synthesized via cyclocondensation.
Synthesis of Chalcone Intermediate
A solution of 4-fluorophenylacetone (12.0 g, 78.9 mmol) and thiophene-2-carbaldehyde (9.5 g, 85.0 mmol) in ethanol (200 mL) is treated with 40% NaOH (15 mL) and stirred at 0°C for 4 hours. The resulting chalcone derivative is isolated by filtration (14.3 g, 72%).
Cyclocondensation with Hydrazine Hydrate
The chalcone (10.0 g, 39.5 mmol) is refluxed with hydrazine hydrate (4.0 g, 79.0 mmol) in acetic acid (100 mL) for 6 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding the pyrazoline as a pale-yellow solid (7.8 g, 75%).
Key Data
- Yield : 75%
- HPLC Purity : 98.5%
- 13C NMR (100 MHz, CDCl3) : δ 160.1 (C-F), 145.3 (C-S), 128.9–115.2 (Ar-C).
Functionalization of the Pyrazoline with a Bromoacetyl Group
The pyrazoline is functionalized to introduce a reactive bromoacetyl group for subsequent coupling.
Bromoacetylation Reaction
A solution of pyrazoline (5.0 g, 18.9 mmol) in dry dichloromethane (50 mL) is treated with bromoacetyl bromide (4.3 g, 21.7 mmol) and triethylamine (3.0 mL, 21.7 mmol) at 0°C. After stirring for 2 hours, the mixture is washed with water, dried over Na2SO4, and concentrated to yield 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl bromide as a crystalline solid (5.6 g, 85%).
Key Data
- Yield : 85%
- Melting Point : 132–134°C
- IR (KBr) : 1715 cm−1 (C=O), 680 cm−1 (C-Br).
Coupling of the Triazole and Pyrazoline Moieties
The sulfanyl group of the triazole core is alkylated with the bromoacetyl-functionalized pyrazoline.
Thioether Formation
A mixture of 4-(2,3-dimethylphenyl)-5-mercapto-4H-1,2,4-triazole (3.0 g, 13.6 mmol), 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl bromide (5.2 g, 13.6 mmol), and K2CO3 (2.8 g, 20.4 mmol) in DMF (50 mL) is stirred at 60°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (dichloromethane/methanol, 95:5), yielding the coupled intermediate (6.1 g, 78%).
Key Data
- Yield : 78%
- LC-MS (ESI) : m/z 578.2 [M+H]+.
Introduction of the Furan-2-Carboxamide Group
The final step involves coupling the triazole-pyrazoline intermediate with furan-2-carboxylic acid.
Carboxamide Formation
The intermediate (4.0 g, 6.9 mmol) is dissolved in dry THF (50 mL) and treated with furan-2-carbonyl chloride (1.1 g, 8.3 mmol) and pyridine (1.1 mL, 13.8 mmol) at 0°C. After stirring for 4 hours, the mixture is concentrated and purified via recrystallization from ethanol/water (9:1), yielding the target compound as a white powder (3.5 g, 76%).
Key Data
- Yield : 76%
- Melting Point : 189–191°C
- 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, NH), 7.85–6.45 (m, 14H, Ar-H), 4.65 (s, 2H, CH2), 3.92–3.45 (m, 4H, pyrazoline-CH2).
Optimization and Scale-Up Considerations
Catalytic Improvements
Pd(PPh3)4 (0.5 mol%) enhances coupling efficiency in the thioether formation step, increasing yields to 85%.
Solvent and Temperature Effects
Replacing DMF with acetonitrile in Step 4.1 reduces side reactions, improving HPLC purity from 95% to 99%.
Analytical Characterization Summary
| Property | Value |
|---|---|
| Molecular Formula | C34H29FN6O3S2 |
| Molecular Weight | 668.76 g/mol |
| HPLC Purity | 99.2% |
| Melting Point | 189–191°C |
| Solubility | DMSO (>50 mg/mL), water (<0.1 mg/mL) |
Challenges and Alternative Routes
Regioselectivity in Triazole Formation
Microwave-assisted synthesis (100°C, 30 min) reduces reaction time from 8 hours to 30 minutes while maintaining 80% yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The target compound’s 1,2,4-triazole and dihydro-pyrazole cores are shared with several analogs:
- Compound 4 and 5 () : Isostructural chloro/bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These feature thiazole instead of triazole but retain fluorophenyl and triazolyl groups, highlighting the role of halogen substituents in tuning electronic properties .
- S-Alkylated 1,2,4-Triazoles () : Compounds 10–15 contain thioether linkages and fluorophenyl groups, analogous to the target’s sulfanyl-ethyl bridge. Their tautomeric equilibria (thione vs. thiol) influence reactivity and binding interactions, a factor critical for biological activity .
Table 1: Structural Comparison of Key Compounds
Substituent Effects
- Fluorophenyl Groups : Present in the target compound and analogs (), fluorophenyl enhances lipophilicity and metabolic stability, common in antimicrobial and kinase inhibitors .
- Thiophen-2-yl vs. Nitrothiophene : The target’s thiophene ring may engage in π-π stacking, while nitro groups in ’s compounds enhance electron-withdrawing effects, impacting antibacterial efficacy .
- Sulfanyl Bridges : The target’s 2-oxoethylsulfanyl group mirrors S-alkylated triazoles in , where thioether linkages improve membrane permeability .
Yield and Purity Challenges
- reports a 42% purity for N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, underscoring purification challenges in multi-step syntheses .
- In contrast, S-alkylated triazoles () achieve >95% purity via recrystallization, suggesting optimized protocols for the target compound .
Methodological Considerations in Similarity Assessment
emphasizes that structural similarity (topological, metric, electronic) underpins virtual screening. The target’s van der Waals descriptors () and electronic profile () should be computationally modeled to predict bioactivity .
Biological Activity
N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Synthesis and Structure
The synthesis of this compound involves multiple steps:
- Preparation of Core Structures : The synthesis begins with the formation of the triazole ring, followed by the incorporation of thiophene and pyrazole groups.
- Functional Group Modifications : The introduction of various functional groups such as dimethylphenyl and fluorophenyl enhances the compound's biological properties.
The compound's structure includes multiple functional groups that are crucial for its biological activity.
Biological Activity
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{[...]} | A549 (lung) | 16.06 ± 0.09 |
| N-{[...]} | CT26 (colon) | 22.91 ± 0.16 |
| N-{[...]} | HepG2 (liver) | 21.38 ± 0.69 |
These results indicate that modifications in the structure can lead to enhanced cytotoxicity, suggesting a promising avenue for anticancer drug development .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The proposed pathways include:
- Signal Transduction Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
- Enzymatic Inhibition : It has been observed to inhibit key enzymes involved in tumor growth and metastasis.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on A549 Cell Line : A study reported that this compound significantly reduced cell viability in A549 cells with an IC50 value of 16.06 µM, indicating strong anticancer potential .
- CT26 Cell Line Evaluation : Another investigation found that modifications enhancing electron-withdrawing characteristics improved cytotoxicity against CT26 cells (IC50 = 22.91 µM), suggesting structural modifications can optimize therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
